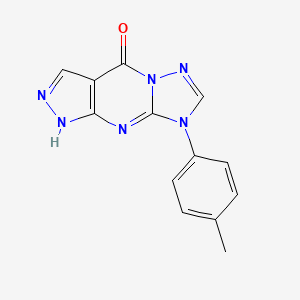
Epoxyisororidin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxyisororidin E is a macrocyclic trichothecene, a type of sesquiterpenoid mycotoxin produced by fungi. These compounds are known for their complex structures and significant biological activities. This compound, in particular, has been isolated from species of the genus Cylindrocarpon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epoxyisororidin E involves multiple steps, starting from simpler trichothecene structures. The process typically includes esterification and acylation reactions to form the macrocyclic ring . The synthetic route often requires precise control of reaction conditions, such as temperature and pH, to ensure the correct formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced through fermentation processes using Cylindrocarpon species. The fermentation broth is extracted and purified to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Epoxyisororidin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce double bonds within the macrocyclic ring.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as verrucarin J and other oxygenated trichothecenes .
Aplicaciones Científicas De Investigación
Epoxyisororidin E has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of macrocyclic trichothecenes.
Biology: It is studied for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: It has potential as an antitumor agent due to its ability to inhibit cell growth.
Industry: It is used in the development of antifungal agents and pesticides.
Mecanismo De Acción
Epoxyisororidin E exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and disrupts the elongation phase of protein synthesis, leading to cell death. This mechanism is similar to other trichothecenes, which target the ribosomal peptidyl transferase center .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to epoxyisororidin E include:
- Isororidin E
- Diepoxyroridin H
- Roridin A
- Verrucarin A
Uniqueness
This compound is unique due to its specific macrocyclic structure and the presence of an epoxide group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
64687-83-8 |
|---|---|
Fórmula molecular |
C29H36O9 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(1R,3R,6S,8R,9S,13E,18S,19E,21Z,25R,26S,27S)-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,7,11,17,24-pentaoxapentacyclo[23.2.1.03,9.06,8.09,26]octacosa-4,13,19,21-tetraene-27,2'-oxirane]-12,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-33-19(18(3)30)7-5-6-8-23(31)37-20-13-22-29(15-35-29)27(20,4)28(14-34-24(32)11-16)21(36-22)12-17(2)25-26(28)38-25/h5-8,11-12,18-22,25-26,30H,9-10,13-15H2,1-4H3/b7-5+,8-6-,16-11+/t18-,19+,20-,21-,22-,25+,26+,27-,28-,29+/m1/s1 |
Clave InChI |
SVPSTMIMOGGJOG-LUGVTPJISA-N |
SMILES isomérico |
C/C/1=C\C(=O)OC[C@@]23[C@@H](C=C([C@H]4[C@@H]2O4)C)O[C@@H]5C[C@H]([C@]3([C@]56CO6)C)OC(=O)/C=C\C=C\[C@H](OCC1)[C@@H](C)O |
SMILES canónico |
CC1=CC(=O)OCC23C(C=C(C4C2O4)C)OC5CC(C3(C56CO6)C)OC(=O)C=CC=CC(OCC1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


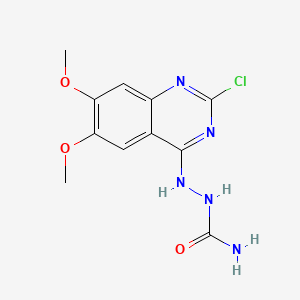
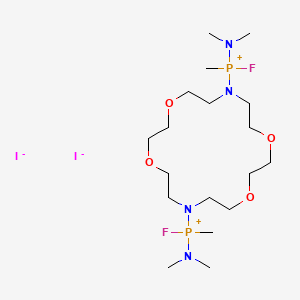
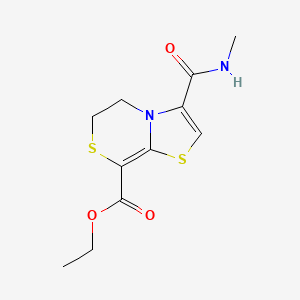
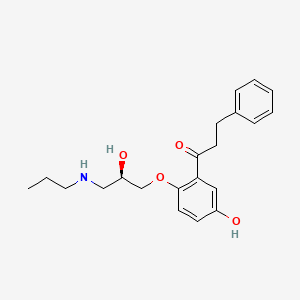



![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)

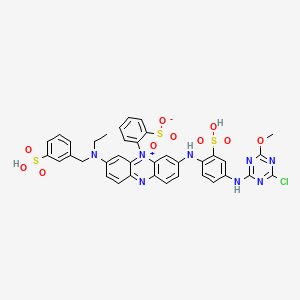
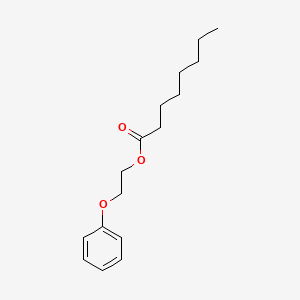

![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
